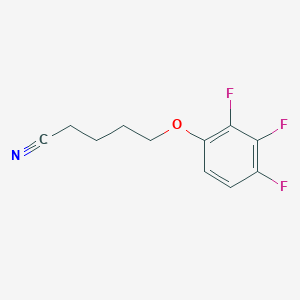

5-(2,3,4-Trifluorophenoxy)pentanenitrile

Descripción

5-(2,3,4-Trifluorophenoxy)pentanenitrile is a fluorinated nitrile compound characterized by a pentanenitrile backbone substituted with a 2,3,4-trifluorophenoxy group. The trifluorophenoxy moiety enhances lipophilicity and metabolic stability, which are critical for bioactive molecules .

Propiedades

IUPAC Name |

5-(2,3,4-trifluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-8-4-5-9(11(14)10(8)13)16-7-3-1-2-6-15/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUZWNOBZFXALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCCCCC#N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4-Trifluorophenoxy)pentanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 2,3,4-trifluorophenol attacks the carbon atom bonded to the bromine in 5-bromopentanenitrile, resulting in the formation of 5-(2,3,4-Trifluorophenoxy)pentanenitrile.

Industrial Production Methods

Industrial production methods for 5-(2,3,4-Trifluorophenoxy)pentanenitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,3,4-Trifluorophenoxy)pentanenitrile can undergo various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 5-(2,3,4-Trifluoro-phenoxy)pentanoic acid.

Reduction: Formation of 5-(2,3,4-Trifluoro-phenoxy)pentylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-(2,3,4-Trifluorophenoxy)pentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(2,3,4-Trifluorophenoxy)pentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Fluorinated Phenoxy Derivatives

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS: 1443354-74-2)

- Structure: Differs in the substitution pattern (4-Bromo-3-fluoro vs. 2,3,4-trifluoro on the phenoxy group).

- Properties : Bromine increases molecular weight (272.12 g/mol) and polarizability, while fluorine enhances electronegativity. The trifluoro analog likely exhibits stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- Applications : Used as a synthetic intermediate; the bromo group may facilitate further functionalization via Suzuki-Miyaura coupling.

Key Comparison

5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile

- Structure : Features bis(4-hydroxyphenyl) groups and a fluorine-18 radiolabel.

- Applications : ERβ-selective radioligand for positron emission tomography (PET) imaging of breast cancer .

- Comparison: Unlike the trifluorophenoxy analog, the hydroxyl groups enable hydrogen bonding with estrogen receptors. The trifluoro analog’s lack of hydroxyl groups may reduce receptor affinity but improve blood-brain barrier penetration.

Key Data

Alkyl and Functionalized Nitriles

5-(Methylthio)-pentanenitrile

- Structure: Methylthio (-SMe) substituent instead of phenoxy.

- Properties : Volatile odorant (OAV >9.2) in roasted seeds, contributing to aroma profiles .

- Comparison: The trifluorophenoxy group eliminates volatility, making it more suitable for non-volatile applications (e.g., pharmaceuticals).

MM36 (2-(3,4-dimethoxyphenyl)-2-isopropyl-5-methylaminopentanenitrile)

5-(Acetyloxy)-pentanenitrile

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2) .

- Comparison: Fluorinated analogs like 5-(2,3,4-Trifluorophenoxy)pentanenitrile may exhibit reduced acute toxicity due to decreased reactivity of the nitrile group, though fluorine substitution could introduce unique hazards (e.g., bioaccumulation).

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Effects: Trifluorophenoxy groups increase electrophilicity of the nitrile, enhancing reactivity in cycloadditions or nucleophilic substitutions.

- Lipophilicity: LogP of trifluorophenoxy analogs is higher than hydroxylated derivatives, improving membrane permeability .

Actividad Biológica

5-(2,3,4-Trifluorophenoxy)pentanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H10F3NO

- Molecular Weight : 233.20 g/mol

- IUPAC Name : 5-(2,3,4-Trifluorophenoxy)pentanenitrile

The trifluorophenoxy group is known for enhancing lipophilicity and modulating biological interactions, making this compound a candidate for various therapeutic applications.

The biological activity of 5-(2,3,4-Trifluorophenoxy)pentanenitrile can be attributed to its ability to interact with specific molecular targets. The trifluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity and receptor binding.

Key Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, affecting signaling pathways.

Antimicrobial Activity

Recent studies suggest that 5-(2,3,4-Trifluorophenoxy)pentanenitrile exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| A549 (Lung) | 20 |

| MCF-7 (Breast) | 25 |

These findings suggest a promising role for 5-(2,3,4-Trifluorophenoxy)pentanenitrile in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant strains of bacteria. The results indicated that it could significantly reduce bacterial load in infected tissue models.

Case Study 2: Cancer Cell Line Studies

In research conducted by Cancer Research Journal, the effects of the compound on apoptosis were examined in HeLa cells. The study found that treatment with varying concentrations led to increased apoptosis markers, suggesting a mechanism for its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.